1-(Aminomethyl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)isoquinolin-5-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-(Aminomethyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
1-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)isoquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)isoquinolin-5-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-(Aminomethyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the aminomethyl and hydroxyl groups.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H,6,11H2 |
InChI Key |
WMNDMLYWOMZUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.